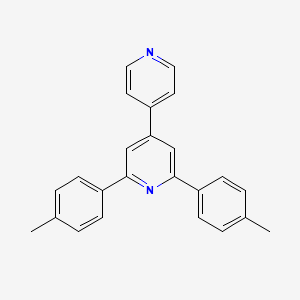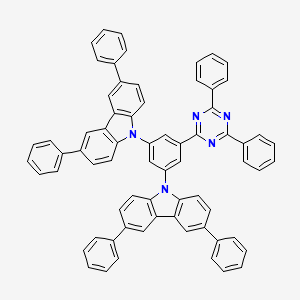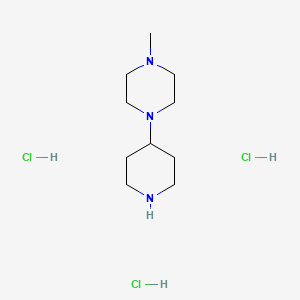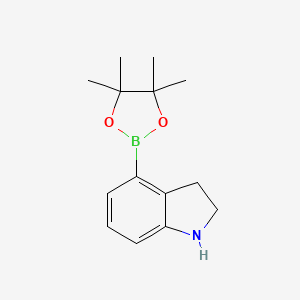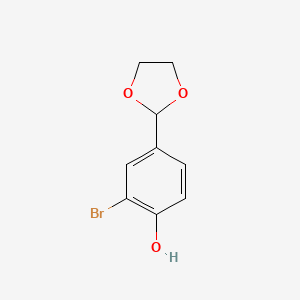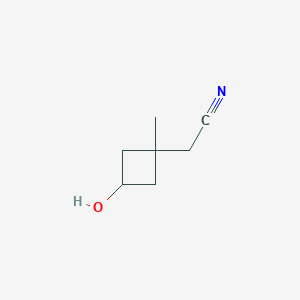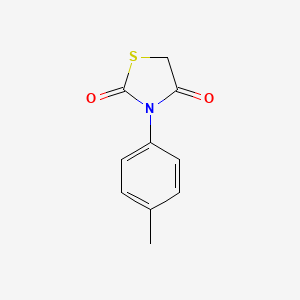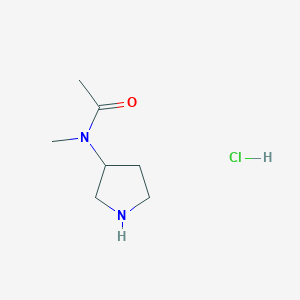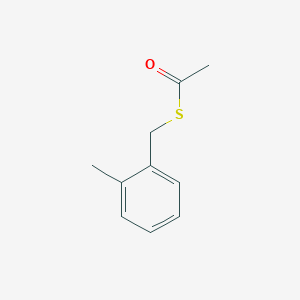
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as p-methoxybenzylidene-2-methylindan-1-one, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its ability to undergo a chemical reaction with ROS. When (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one reacts with ROS, it undergoes a transformation that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify the levels of ROS in living cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one are largely related to its ability to detect ROS in living cells. By selectively detecting ROS, (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been used to study a variety of diseases and conditions that are associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in lab experiments is its ability to selectively detect ROS in living cells. This makes it a valuable tool for studying oxidative stress and related diseases. However, there are also some limitations to using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. For example, the compound is sensitive to light and can degrade over time, which can affect its accuracy and reliability as a fluorescent probe.
Future Directions
There are many future directions for research involving (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes that are more stable and reliable than (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. Another area of interest is the use of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in the development of new therapies for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one could be used to study the role of ROS in aging and other physiological processes.
Scientific Research Applications
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its various scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are produced by cells during normal metabolic processes. However, excessive production of ROS can lead to cell damage and death. (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is able to selectively detect ROS in living cells due to its unique chemical structure, making it a valuable tool for studying oxidative stress and related diseases.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBTEAHJFWWJI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




